N-(8-butoxyquinolin-5-yl)propanamide
Description
N-(8-butoxyquinolin-5-yl)propanamide is a quinoline derivative characterized by a butoxy substituent at the 8-position of the quinoline ring and a propanamide group at the 5-position. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The butoxy group in this compound enhances lipophilicity, facilitating improved cellular membrane penetration and intracellular target engagement . This structural feature, combined with the propanamide moiety, positions the compound as a promising candidate for therapeutic and research applications.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-11-20-14-9-8-13(18-15(19)4-2)12-7-6-10-17-16(12)14/h6-10H,3-5,11H2,1-2H3,(H,18,19) |
InChI Key |
QNEQLHUSUDSFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CC)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)propanamide typically involves the reaction of 8-butoxyquinoline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{8-butoxyquinoline} + \text{propanoyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: N-(8-butoxyquinolin-5-yl)propylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as a fluorescent probe for bioimaging due to its quinoline core.
Industry: It can be used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA or proteins, leading to the disruption of cellular processes. The quinoline core allows for intercalation into DNA, which can inhibit DNA replication and transcription. Additionally, the compound may interact with enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Quinoline Family
N-(8-butoxyquinolin-5-yl)-2-methylpropanamide
- Key Differences : Replaces the propanamide group with a branched 2-methylpropanamide.
N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide
- Key Differences: Substitutes the propanamide with a chlorinated phenoxy-acetamide group.
- Impact: The chloro and methyl groups on the phenoxy ring enhance electron-withdrawing effects, which could alter reactivity and selectivity in biological systems .
N-(8-ethoxyquinolin-5-yl)-2-methoxybenzamide
- Key Differences : Ethoxy group (C₂H₅O) at the 8-position and a methoxybenzamide substituent.
- However, the methoxybenzamide moiety improves solubility and stability .
Non-Quinoline Structural Analogues
Isoniazid Derivatives
- Key Features : Contain a hydrazide group instead of a propanamide.
- Comparison: Isoniazid derivatives are well-known for antimicrobial activity, particularly against Mycobacterium tuberculosis. The propanamide group in N-(8-butoxyquinolin-5-yl)propanamide may offer broader target versatility due to its flexibility and hydrogen-bonding capacity .
3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide
- Key Features : Incorporates a morpholinylmethyl-benzoxazole scaffold.
- Impact: The morpholine ring enhances solubility in aqueous environments, a feature lacking in the butoxyquinoline derivative. However, the quinoline core in this compound provides π-π stacking interactions advantageous for binding aromatic protein pockets .
Unique Advantages of this compound
- Lipophilicity : The butoxy group confers superior lipid solubility compared to ethoxy or methoxy substituents, enabling efficient intracellular delivery .
- Structural Flexibility : The propanamide chain allows conformational adaptability for binding diverse biological targets, unlike rigid scaffolds like benzoxazole or thiazolidin .
- Synergistic Effects: The combination of quinoline’s aromatic system and the propanamide’s hydrogen-bonding capacity may enhance interactions with enzymes or receptors involved in inflammation or cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
